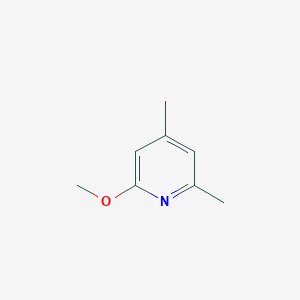

2-Methoxy-4,6-dimethylpyridine

Description

BenchChem offers high-quality 2-Methoxy-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)9-8(5-6)10-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMQLABMFLIXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methoxy-4,6-dimethylpyridine CAS 45798-56-9 properties

An In-depth Technical Guide to 2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9)

Introduction

2-Methoxy-4,6-dimethylpyridine is a substituted pyridine derivative that holds potential as a versatile building block in organic synthesis. Its structure, featuring a pyridine core functionalized with a methoxy group and two methyl groups, makes it a valuable intermediate for researchers and scientists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups influences the molecule's electronic properties and reactivity, offering a unique scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its known properties, a scientifically grounded synthesis protocol, and its potential applications, designed for professionals in drug development and chemical research.

Physicochemical and Structural Profile

The fundamental properties of a compound are critical for its application in experimental work. Below is a summary of the key identifiers and characteristics for 2-Methoxy-4,6-dimethylpyridine.

| Property | Value | Source |

| CAS Number | 45798-56-9 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| IUPAC Name | 2-methoxy-4,6-dimethylpyridine | |

| SMILES | CC1=CC(C)=CC(OC)=N1 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Note: Detailed experimental data such as boiling point, melting point, and density for this specific isomer are not widely published. Researchers should perform their own characterization.

Spectroscopic Signature for Structural Verification

While specific spectra for this compound are not publicly available, its structure allows for the prediction of its spectroscopic signatures, which are essential for its identification and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group (-OCH₃) should appear as a singlet at approximately 3.9-4.1 ppm. The two methyl groups (-CH₃) at positions 4 and 6 would likely appear as two separate singlets between 2.2 and 2.5 ppm. The two aromatic protons on the pyridine ring would appear as singlets in the aromatic region (6.5-7.0 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR would show eight distinct signals. The methoxy carbon would be expected around 55 ppm. The methyl group carbons would appear in the 20-25 ppm range. The five carbons of the pyridine ring would have characteristic shifts in the 110-165 ppm range, with the carbon attached to the methoxy group (C2) being the most downfield shifted.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the methyl and aromatic groups (around 2950-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band for the methoxy group (around 1050-1250 cm⁻¹).

-

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of the compound.

Strategic Synthesis Protocol

A robust synthesis of 2-Methoxy-4,6-dimethylpyridine can be logically designed from commercially available precursors. A common and effective strategy for introducing a methoxy group onto a pyridine ring is through the nucleophilic substitution of a halide, typically chloride. The precursor, 2-chloro-4,6-dimethylpyridine, can be synthesized from the more accessible 2-hydroxy-4,6-dimethylpyridine (the pyridone tautomer).

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Methoxy-4,6-dimethylpyridine.

Step-by-Step Methodology

Part 1: Synthesis of 2-Chloro-4,6-dimethylpyridine

-

Rationale : The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this chlorination. POCl₃ is often preferred as it is a liquid and easier to handle.

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4,6-dimethylpyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask under a fume hood. The reaction can be exothermic.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyridine. Purification can be achieved via column chromatography or distillation.

-

Part 2: Synthesis of 2-Methoxy-4,6-dimethylpyridine

-

Rationale : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Sodium methoxide is a strong nucleophile that will readily displace the chloride to form the desired methoxy ether.

-

Procedure :

-

Prepare a solution of sodium methoxide (1.2-1.5 eq) in anhydrous methanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 2-chloro-4,6-dimethylpyridine (1.0 eq), dissolved in a minimal amount of anhydrous methanol, to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the final compound, 2-Methoxy-4,6-dimethylpyridine, by vacuum distillation or silica gel column chromatography.

-

Reactivity and Applications in Drug Development

The chemical behavior of 2-Methoxy-4,6-dimethylpyridine is dictated by its functional groups. The pyridine nitrogen is basic, although its basicity is reduced by the electron-donating methoxy and methyl groups. The methoxy group can be a site for ether cleavage under harsh acidic conditions. The methyl groups can potentially be functionalized through radical or oxidation reactions.

In the context of drug development, substituted pyridines are a cornerstone scaffold. The methoxy group is a particularly prevalent feature in approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility and metabolic stability), and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[3].

While specific applications for CAS 45798-56-9 are not extensively documented, its structural motifs are present in various pharmaceutically relevant molecules. Related compounds, such as substituted methoxypyridines, are key intermediates in the synthesis of proton pump inhibitors like Omeprazole[4]. Therefore, 2-Methoxy-4,6-dimethylpyridine serves as a valuable building block for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available data, 2-Methoxy-4,6-dimethylpyridine should be handled with care, following standard safety protocols.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H227 : Combustible liquidH302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |

Source: BLD Pharm[1]

Precautionary Measures

-

Prevention : Keep away from flames and hot surfaces (P210). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280)[1].

-

Response : If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth (P301+P312, P330). If on skin, wash with plenty of soap and water (P302+P352). If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)[1].

-

Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up (P403+P233, P405)[1].

-

Disposal : Dispose of contents/container to an approved waste disposal plant (P501)[1].

Conclusion

2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9) is a substituted pyridine with significant potential as an intermediate in synthetic chemistry. While detailed experimental data is limited, its properties and reactivity can be reliably predicted based on its structure. The synthesis protocol outlined in this guide provides a logical and field-proven pathway for its preparation. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for building molecular complexity and exploring new chemical space. As with all chemicals, adherence to strict safety protocols during its handling and use is essential.

References

-

Chem-Impex. 2-Methoxy-4-methylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7937, 2,6-Lutidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

-

Organic Syntheses. 2,6-dimethylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine. [Link]

-

Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Pharmaceutical Investigation. [Link]

-

Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Pharmaceutical Investigation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 595276, 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21507, 2-Amino-4,6-dimethylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15764225, 4-Methoxy-2,6-dimethylpyridine. [Link]

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. [Link]

-

International Journal of Engineering Research and Applications. FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

-

ResearchGate. (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Angene Chemical. Safety Data Sheet. [Link]

Sources

2-Methoxy-4,6-dimethylpyridine chemical structure and SMILES

[1]

Executive Summary

2-Methoxy-4,6-dimethylpyridine is a trisubstituted pyridine derivative characterized by a methoxy group at the ortho (C2) position and methyl groups at the para (C4) and ortho' (C6) positions relative to the ring nitrogen. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from its isomer, 4-methoxy-2,6-dimethylpyridine (4-methoxylutidine).

It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs), agrochemicals, and pincer ligands for transition metal catalysis. This guide details its structural identity, physicochemical profile, synthetic pathways, and handling protocols.[1]

Part 1: Structural Identity & Cheminformatics[3]

The molecule features a pyridine core where the nitrogen atom's basicity is modulated by the electron-donating methoxy group (via resonance) and the steric bulk of the C6-methyl group.

Core Identifiers

| Parameter | Data / Value |

| IUPAC Name | 2-Methoxy-4,6-dimethylpyridine |

| CAS Registry Number | Variable by vendor (Common: 46256-36-4) |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| Canonical SMILES | COc1cc(C)cc(C)n1 |

| Isomeric SMILES | Cc1cc(C)nc(OC)c1 |

Structural Visualization Logic (Graphviz)

The following diagram illustrates the connectivity and numbering logic used to derive the SMILES string, ensuring distinction from symmetric isomers.

Figure 1: Structural connectivity map illustrating the 2,4,6-substitution pattern on the pyridine ring.

Part 2: Physicochemical Profile[1][6][7]

Understanding the physicochemical properties is essential for optimizing extraction protocols and predicting metabolic stability.

| Property | Value / Description | Mechanistic Note |

| Physical State | Liquid (Colorless to pale yellow) | Low symmetry compared to 2,6-lutidine prevents efficient crystal packing. |

| Boiling Point | ~180–185 °C (Predicted) | Higher than 2,6-lutidine (144°C) due to the polar methoxy group increasing dipole-dipole interactions. |

| LogP (Octanol/Water) | 2.1 ± 0.2 (Predicted) | The lipophilic methyl groups counteract the polarity of the ether oxygen. |

| pKa (Conjugate Acid) | ~6.0–6.5 | The 2-methoxy group exerts an inductive withdrawing effect (-I) but a resonance donating effect (+M). The 6-methyl group provides steric hindrance to protonation at the Nitrogen. |

| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water. | Pyridine Nitrogen allows H-bonding with water, but the lipophilic core limits bulk solubility. |

Part 3: Synthetic Methodologies

The most robust route to 2-methoxy-4,6-dimethylpyridine avoids N-alkylation side products (which occur when methylating pyridones) by utilizing Nucleophilic Aromatic Substitution (

Reaction Pathway

Starting Material: 2-Chloro-4,6-dimethylpyridine. Reagent: Sodium Methoxide (NaOMe). Solvent: Methanol (MeOH).[2]

Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the electron-deficient C2 position (activated by the electronegative nitrogen), forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

-

Preparation:

-

Charge a dry 250 mL round-bottom flask with 2-chloro-4,6-dimethylpyridine (10.0 mmol, 1.42 g).

-

Add anhydrous Methanol (20 mL).

-

Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 12.0 mmol, 1.2 eq) dropwise under

atmosphere.

-

-

Reaction:

-

Heat the mixture to reflux (65 °C) .

-

Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) will appear.[3]

-

Reaction time: Typically 4–6 hours.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove Methanol.

-

Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

-

Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL).

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification:

-

If necessary, purify via silica gel flash chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

-

Part 4: Analytical Characterization

Validating the structure requires distinguishing it from the N-methyl pyridone tautomer.

1H NMR Interpretation ( , 400 MHz)

- 6.50 (s, 1H): Aromatic proton at C3. Shielded by the adjacent methoxy group.

- 6.25 (s, 1H): Aromatic proton at C5.

- 3.90 (s, 3H): Methoxy group (-OCH3) . This is the diagnostic peak. If N-methylation occurred (pyridone impurity), this peak would shift upfield to ~3.5 ppm and integrate as N-CH3.

- 2.40 (s, 3H): Methyl at C6 (adjacent to Nitrogen).

- 2.25 (s, 3H): Methyl at C4.

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): 137 m/z. -

Fragmentation: Expect a loss of methyl radical (

) or formaldehyde (

Part 5: Pharmaceutical Applications[9][10]

Proton Pump Inhibitor (PPI) Scaffolds

While Omeprazole utilizes a benzimidazole-pyridine linkage, the 2-methoxy-pyridine motif is a bioisostere used to modulate lipophilicity and metabolic stability in next-generation gastric acid secretion inhibitors. The methoxy group prevents rapid oxidation at the C2 position by Cytochrome P450 enzymes.

Ligand Design

In organometallic chemistry, 2-methoxy-4,6-dimethylpyridine acts as a hemilabile ligand . The Nitrogen binds tightly to metal centers (Pd, Pt), while the Methoxy oxygen can weakly coordinate, stabilizing vacant coordination sites during catalytic cycles (e.g., C-H activation).

References

-

PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile (Analogous Structure Data).[4][5] National Library of Medicine. Accessed Feb 9, 2026. [Link]

-

PubChem. 4-Methoxy-2,6-dimethylpyridine (Isomer Comparison). National Library of Medicine. Accessed Feb 9, 2026. [Link]

-

Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Pyridines. Imperial College London / Wiley Online Library. (General protocol grounding). [Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine basicity trends). [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. 4-Methoxy-2,6-dimethylpyridine | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-methoxy-4,6-dimethylpyridine vs 4-methoxy-2,6-dimethylpyridine isomer differences

Comparative Analysis of Isomeric Lutidine Derivatives in Drug Discovery

Executive Summary

In the high-stakes environment of medicinal chemistry, the distinction between 2-methoxy-4,6-dimethylpyridine (Isomer A) and 4-methoxy-2,6-dimethylpyridine (Isomer B) is not merely structural—it is functional. While they share the molecular formula

Isomer B (4-methoxy) acts as a powerful electron-donating system, significantly boosting the basicity of the pyridine nitrogen, making it a critical scaffold for proton pump inhibitors (PPIs) and acid-activated prodrugs. Isomer A (2-methoxy) , conversely, exhibits reduced basicity due to the ortho-effect and inductive withdrawal, often serving as a bio-isostere for steric occlusion studies rather than electronic activation.

This guide provides the definitive physicochemical, synthetic, and analytical frameworks to differentiate and utilize these isomers effectively.

Part 1: Electronic Structure & Physicochemical Properties

The core difference lies in the interaction between the methoxy substituent and the pyridine nitrogen.

Basicity and pKa Modulation

-

4-Methoxy-2,6-dimethylpyridine (Isomer B): The methoxy group at the para position acts as a strong resonance donor (

effect). The lone pair on the oxygen delocalizes into the ring, pushing electron density directly onto the nitrogen atom. Combined with the inductive donation ( -

2-Methoxy-4,6-dimethylpyridine (Isomer A): The methoxy group at the ortho position exerts a strong inductive withdrawal (

) effect due to its proximity to the nitrogen, which competes with its resonance donation. Furthermore, the steric bulk of the methoxy group adjacent to the nitrogen hinders protonation. This results in a significantly lower

Resonance Visualization

The following diagram illustrates the electron density flow that dictates the reactivity difference.

Figure 1: Mechanistic flow of electron density. Green arrows indicate resonance stabilization of the protonated form (Isomer B); red dashed arrow indicates inductive destabilization (Isomer A).

Part 2: Analytical Differentiation (NMR & MS)

Distinguishing these isomers requires careful spectroscopic analysis. Mass Spectrometry (MS) is often insufficient as fragmentation patterns are similar. Proton NMR (

Symmetry vs. Asymmetry

-

Isomer B (Symmetric): The molecule possesses a plane of symmetry passing through the N and C-4 atoms. Consequently, the protons at positions 3 and 5 are chemically equivalent.

-

Isomer A (Asymmetric): The methoxy group at C-2 breaks the symmetry. The proton at C-3 (between OMe and Me) is in a vastly different electronic environment than the proton at C-5 (between two Me groups).

Comparative NMR Table ( , 400 MHz)

| Feature | 4-Methoxy-2,6-dimethyl (Isomer B) | 2-Methoxy-4,6-dimethyl (Isomer A) |

| Symmetry | Asymmetric | |

| Aromatic Protons | Singlet (2H) at ~6.5 ppm (H3 & H5 equivalent) | Two Singlets (1H each) . H3 (~6.2 ppm) & H5 (~6.6 ppm) |

| Methoxy (-OCH3) | Singlet (3H) at ~3.8 ppm | Singlet (3H) at ~3.9 ppm |

| Methyl (-CH3) | Singlet (6H) at ~2.4 ppm (Equivalent) | Two Singlets (3H each) at ~2.3 & 2.4 ppm |

Critical QC Check: If your aromatic region shows a single peak integrating to 2 protons, you have the 4-methoxy isomer. If you see two distinct peaks, you have the 2-methoxy isomer.

Part 3: Synthetic Routes & Process Chemistry[1][2][3]

Synthesis of 4-Methoxy-2,6-dimethylpyridine (Isomer B)

This is the commercially dominant route, often utilized in the synthesis of Omeprazole-class intermediates [1].

Protocol:

-

Precursor: Start with 4-chloro-2,6-dimethylpyridine (often derived from 2,6-lutidine-N-oxide via nitration and chlorination).[1]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

-

Conditions: Reflux (

) for 4-6 hours. -

Workup: Quench with water, extract into DCM. The high basicity of the product requires the aqueous layer to be basic (

) during extraction to prevent protonation and loss to the water phase.

Synthesis of 2-Methoxy-4,6-dimethylpyridine (Isomer A)

This synthesis is more challenging due to the lower reactivity of the 2-position towards nucleophilic attack compared to the highly activated 4-nitro or 4-chloro species, unless a specific leaving group (like fluorine) is used.

Protocol:

-

Precursor: 2-chloro-4,6-dimethylpyridine .

-

Reagent: Sodium Methoxide (NaOMe) (Excess, 2.5 eq).

-

Conditions: Higher temperature required (

in DMF or sealed tube in MeOH) due to steric hindrance at the ortho position. -

Workup: Standard extraction.

Synthetic Workflow Diagram

Figure 2: Parallel synthetic pathways. Note the harsher conditions required for Route A due to steric hindrance.

Part 4: Pharmaceutical Applications & Reactivity

Proton Pump Inhibitors (PPIs)

4-Methoxy-2,6-dimethylpyridine is a structural homolog to the pyridine core found in Omeprazole (which uses 4-methoxy-3,5-dimethylpyridine). The electron-donating power of the 4-methoxy group is essential for the acid-catalyzed rearrangement mechanism of PPIs.

-

Mechanism:[2][3][4] In the acidic parietal cells of the stomach, the pyridine nitrogen becomes protonated. The 4-methoxy group stabilizes the cationic intermediate, facilitating the nucleophilic attack of the benzimidazole nitrogen.

-

Implication: Isomer A (2-methoxy) lacks this resonance stabilization and would likely be inactive as a PPI prodrug trigger.

N-Oxidation Potential

In metabolic studies (CYP450 metabolism), the 4-methoxy isomer is highly prone to N-oxidation because the nitrogen is electron-rich [2]. The 2-methoxy isomer is more resistant to N-oxidation due to steric blocking by the ortho-methoxy group.

Genotoxicity Considerations

While the methoxy-pyridines themselves are generally stable, their precursors (specifically 2-chloromethyl or 4-chloromethyl derivatives used to couple them to other scaffolds) are potential alkylating agents.

-

Safety Protocol: When handling the chlorinated intermediates of these isomers, strict containment (isolator/glovebox) is required until the coupling reaction is complete [3].

References

-

Sivakumar, N. et al. (2014).[4] Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in esomeprazole magnesium. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.[4]

-

Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[3]

-

Anthonysamy, A. et al. (2007).[5] 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine.[5] Acta Crystallographica Section E, E63, o1148–o1150.[5]

Sources

Comprehensive Technical Profile: 4,6-Dimethyl-2-methoxypyridine

[1]

Executive Summary

4,6-Dimethyl-2-methoxypyridine (CAS: 45798-56-9) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including antitumor antibiotics (e.g., Fredericamycin A) and phosphodiesterase (PDE) inhibitors.[1][2] Structurally, it consists of a pyridine ring substituted with methyl groups at the 4 and 6 positions and a methoxy group at the 2 position.[1] This specific substitution pattern imparts unique electronic properties, making it a valuable intermediate for dearomatization reactions and ligand design in organometallic catalysis.[1]

This guide details the nomenclature, physicochemical properties, synthetic pathways, and quality control parameters required for the rigorous application of this compound in drug development.[1]

Identity & Nomenclature

Precise identification is critical to avoid confusion with isomeric forms such as 2,6-dimethyl-4-methoxypyridine or N-methylated pyridones.[1]

| Identifier | Value |

| IUPAC Name | 2-Methoxy-4,6-dimethylpyridine |

| CAS Registry Number | 45798-56-9 |

| Common Synonyms | 4,6-Dimethyl-2-pyridyl methyl ether; 2-Methoxy-4,6-dimethyl-pyridine |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| SMILES | CC1=CC(=NC(=C1)OC)C |

| InChI Key | KWGMYFISCBHTLS-UHFFFAOYSA-N |

Structural Note: The methoxy group is located at the ortho position relative to the nitrogen (position 2), while the methyl groups occupy the para (position 4) and the other ortho (position 6) positions.[1] This creates a steric environment that influences both its reactivity and its binding properties in metallo-organic complexes.[1]

Physicochemical Properties

The following data points are essential for handling and process design.

| Property | Value / Range | Notes |

| Appearance | Colorless to pale yellow liquid | May darken upon oxidation/storage.[1][2] |

| Boiling Point | 195.6 ± 35.0 °C (Predicted) | Experimental range often ~170–180 °C at 760 mmHg. |

| Density | 0.985 ± 0.06 g/cm³ | Relative to water at 20 °C. |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Limited solubility in water; lipophilic nature (LogP ~2.2). |

| pKa | ~3.5 – 4.5 (Estimated) | Less basic than pyridine due to O-Me inductive effect vs resonance.[1] |

| Storage | Inert atmosphere (Ar/N₂), 2–8 °C | Hygroscopic; protect from light. |

Synthetic Pathways & Manufacturing Logic

The Selectivity Challenge

The synthesis of 2-methoxypyridines typically starts from 2-hydroxypyridines (2-pyridones).[1] A direct alkylation of 4,6-dimethyl-2-pyridone with methyl iodide is not recommended for high-purity applications because it yields a mixture of the desired O-methyl product (lactim ether) and the unwanted N-methyl isomer (lactam), often favoring the N-methyl product.[1]

Preferred Protocol: The Chlorination-Alkoxylation Route

To ensure regioselectivity for the O-methyl derivative, the industry-standard protocol utilizes a chlorination intermediate.[1]

Step 1: Chlorination Reaction of 4,6-dimethyl-2-hydroxypyridine with phosphorus oxychloride (POCl₃) yields 2-chloro-4,6-dimethylpyridine.[1]

Step 2: Nucleophilic Aromatic Substitution (SₙAr) Reaction of the chloro-intermediate with sodium methoxide (NaOMe) in methanol.[1]

-

Mechanism:[3] The methoxide ion attacks the electron-deficient C2 position, displacing the chloride.[1]

Figure 1: Synthetic workflow comparing the selective chlorination route against the non-selective direct alkylation.

Experimental Protocol (Optimized)

-

Chlorination: Dissolve 4,6-dimethyl-2-hydroxypyridine (1.0 eq) in POCl₃ (excess). Reflux for 2–4 hours.[1] Quench carefully on ice. Neutralize and extract with DCM. Yields 2-chloro-4,6-dimethylpyridine.[1][4]

-

Methoxylation: Dissolve Na metal (1.2 eq) in anhydrous MeOH to generate NaOMe. Add 2-chloro-4,6-dimethylpyridine (1.0 eq).[1] Reflux for 4–6 hours.[1]

-

Workup: Evaporate MeOH. Resuspend residue in water/EtOAc.[1] Wash organic layer with brine.[1] Dry over Na₂SO₄.[1] Distill under reduced pressure to isolate the pure oil.

Analytical Characterization (QC)

Trustworthiness in research relies on verifying that the synthesized compound is the O-isomer and not the N-isomer.[1]

NMR Spectroscopy Verification

The ¹H-NMR spectrum provides the definitive fingerprint.[1]

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| -OCH₃ (Methoxy) | 3.85 – 3.95 | Singlet (3H) | O-Me appears downfield (>3.8 ppm).[1] N-Me typically appears ~3.4–3.6 ppm.[1] |

| C3-H (Ring) | 6.35 – 6.45 | Singlet (1H) | Meta to Nitrogen.[1] |

| C5-H (Ring) | 6.60 – 6.70 | Singlet (1H) | Meta to Nitrogen.[1] |

| C4-CH₃ | 2.20 – 2.30 | Singlet (3H) | Aromatic methyl.[1] |

| C6-CH₃ | 2.35 – 2.45 | Singlet (3H) | Aromatic methyl (closer to N).[1] |

Note: Shifts are approximate (CDCl₃ solvent). The presence of a signal < 3.6 ppm in the methyl region suggests N-methyl contamination.[1]

Mass Spectrometry[1]

Applications in Drug Development

Antitumor Antibiotics Synthesis

4,6-Dimethyl-2-methoxypyridine serves as a starting material for the total synthesis of Fredericamycin A , a potent antitumor antibiotic.[1] The pyridine ring is incorporated into the spiro-fused core structure via lithiation and condensation reactions.[1]

PDE9 Inhibitors (Alzheimer's Research)

Derivatives of this scaffold, specifically 3-bromo-2-methoxy-4,6-dimethylpyridine, are utilized in the synthesis of pyrazolopyridine-based PDE9 inhibitors .[1] These compounds enhance cGMP signaling in the brain, showing potential for improving memory and cognitive function in Alzheimer's disease models.[1]

Organometallic Ligand Design

The 2-methoxy-4,6-dimethylpyridine motif is used in oxidative dearomatization studies.[1] The steric bulk of the methyl groups at 4 and 6, combined with the coordinating ability of the methoxy oxygen and pyridine nitrogen, allows for the stabilization of reactive metal intermediates (e.g., Rhodium or Tungsten complexes) during catalytic cycles.[1]

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.[1][5] Harmful if swallowed.[1][5]

-

Flammability: Combustible liquid.[1] Keep away from heat/sparks.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

References

-

Synthesis of 3-bromo-2-methoxy-4,6-dimethylpyridine for PDE9 Inhibitors. Google Patents. (2014).[1] Patent EP2982674A1.[1] Link

-

Total Synthesis of Fredericamycin A. Chemistry – A European Journal. (2000). Kita, Y. et al. Link[1]

-

Oxidative Dearomatization of Pyridines. ResearchGate. (2020).[1] Link

-

2-Methoxy-4,6-dimethylpyridine Product Data. BLD Pharm. (2025).[1][2] CAS 45798-56-9.[1][2][6][7][8] Link

-

PubChem Compound Summary: 2-Methoxy-4,6-dimethylnicotinonitrile (Related Derivative). National Library of Medicine.[1] Link

Sources

- 1. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 63071-03-4|2-Methoxy-6-methylpyridine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-甲氧基-4,6-二甲基煙腈 CAS#: 65515-39-1 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 5. Metipirox | C7H9NO2 | CID 3047730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 100848-70-2|2-Methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]

- 7. 63071-03-4|2-Methoxy-6-methylpyridine|BLD Pharm [bldpharm.com]

- 8. 45798-56-9|2-Methoxy-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]

Physicochemical Profiling of 2-Alkoxy-4,6-dimethylpyridine Derivatives

Executive Summary & Structural Significance[2]

In the landscape of medicinal chemistry, 2-alkoxy-4,6-dimethylpyridine derivatives represent a critical scaffold, often serving as bioisosteres for ester functionalities or as lipophilic modulators in proton pump inhibitors (PPIs) and allosteric modulators.[1]

Unlike simple pyridines, the 4,6-dimethyl substitution pattern creates a unique steric and electronic environment.[1] The methyl groups at positions 4 and 6 provide electron density via hyperconjugation (+I effect), significantly influencing the basicity of the ring nitrogen and the nucleophilicity of the 2-position.[1]

This guide details the physicochemical properties, synthesis logic, and characterization standards for this class, specifically distinguishing the O-alkylated pyridine forms from their thermodynamic isomers, the N-alkylated pyridones.[1]

Electronic Architecture & Tautomeric Considerations

The defining feature of this chemical class is the competition between the pyridine (lactim ether) and pyridone (lactam) forms.[1] While 2-alkoxy derivatives are chemically "fixed" as ethers, their synthesis often proceeds from the tautomeric 4,6-dimethyl-2-hydroxypyridine precursor.[1]

Electronic Effects

-

Inductive Effect (+I): The methyl groups at C4 and C6 push electron density into the ring, making the ring nitrogen more basic compared to unsubstituted 2-alkoxypyridines.[1]

-

Resonance Effect (+M): The alkoxy group at C2 donates electrons into the ring system.[1] However, the electronegative oxygen also exerts a withdrawing inductive effect (-I).[1]

-

Net Basicity: The -I effect of the alkoxy group generally dominates over its +M effect regarding the ring nitrogen.[1] Consequently, 2-alkoxy-4,6-dimethylpyridines are less basic (pKa ~4.5–5.[1]0) than their parent 2,4,6-trimethylpyridine (pKa 7.43), but more basic than unsubstituted 2-alkoxypyridines (pKa ~3.3).[1]

Visualization: Resonance & Isomerism

The following diagram illustrates the resonance stabilization and the structural divergence between the target O-alkyl species and the N-alkyl impurity.

Figure 1: Divergent alkylation pathways. Path A yields the target aromatic ether, while Path B yields the thermodynamically stable amide-like impurity.

Physicochemical Properties Data

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) for the methoxy and ethoxy derivatives.

Table 1: Comparative Physical Properties[1]

| Property | 2-Methoxy-4,6-dimethylpyridine | 2-Ethoxy-4,6-dimethylpyridine | Relevance |

| CAS Number | 45798-56-9 | 1124-35-2 | Identification |

| Molecular Weight | 137.18 g/mol | 151.21 g/mol | Stoichiometry |

| Physical State | Colorless Liquid / Low-melt Solid | Liquid | Handling |

| Boiling Point (Atm) | ~195°C (Predicted) | ~210°C (Predicted) | Distillation |

| Boiling Point (Vac) | 85-90°C @ 12 mmHg | 95-100°C @ 12 mmHg | Purification |

| LogP (Lipophilicity) | 2.1 ± 0.3 | 2.5 ± 0.3 | Membrane Permeability |

| pKa (Conj.[1][2][3] Acid) | 4.8 ± 0.5 | 4.9 ± 0.5 | Solubility in gastric pH |

| Density | 0.98 g/cm³ | 0.96 g/cm³ | Solvent extraction |

Note on Solubility: These derivatives exhibit low water solubility but high solubility in organic solvents (DCM, EtOAc, Methanol).[1] The protonated salts (HCl, H2SO4) are water-soluble.[1]

Spectroscopic Characterization (The "Fingerprint")

Distinguishing the O-alkyl pyridine from the N-alkyl pyridone is the most common analytical challenge.[1]

Nuclear Magnetic Resonance (1H NMR)

-

2-Methoxy-4,6-dimethylpyridine (Target):

-

1,4,6-Trimethyl-2-pyridone (Impurity):

Infrared Spectroscopy (IR)

-

Target (Ether): Strong C-O-C stretch at 1000–1300 cm⁻¹ . Absence of carbonyl stretch.[1]

-

Impurity (Amide): Very strong C=O (amide) stretch at 1640–1680 cm⁻¹ .[1]

Experimental Protocol: Synthesis & Purification

To ensure high fidelity and avoid the N-alkylation side reaction, the Nucleophilic Aromatic Substitution (SnAr) pathway using a halopyridine is superior to direct alkylation of the hydroxypyridine.[1]

Protocol: Synthesis of 2-Methoxy-4,6-dimethylpyridine

Reaction Type: SnAr Displacement Starting Material: 2-Chloro-4,6-dimethylpyridine[1]

Step-by-Step Methodology:

-

Reagent Prep: In a dry 3-neck round bottom flask under N2 atmosphere, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.

-

Addition: Add 2-Chloro-4,6-dimethylpyridine (1.0 eq) dropwise. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting chloride (Rf ~0.[1]6) should disappear, replaced by the product (Rf ~0.4).

-

Quench: Cool to room temperature. Quench with water (equal volume to methanol).[1]

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[1]

-

Why? The product is neutral/basic and lipophilic.[1]

-

-

Wash: Wash combined organics with Brine, then dry over Na2SO4.

-

Concentration: Remove solvent under reduced pressure.

-

Purification: If necessary, distill under vacuum (bulb-to-bulb) or filter through a short silica plug to remove inorganic salts.[1]

Workflow Diagram

Figure 2: Synthesis workflow prioritizing the SnAr mechanism to guarantee O-regioselectivity.

Applications in Drug Discovery[1][5][6]

-

Proton Pump Inhibitors (PPIs): The 2-alkoxypyridine motif is structurally homologous to the core of Omeprazole-like drugs (though those are usually benzimidazoles linked to pyridines).[1] The 4,6-dimethyl groups serve to increase the pKa of the pyridine nitrogen, facilitating the acid-catalyzed activation mechanism required for PPIs.[1]

-

Lactim Ethers as Bioisosteres: The -OCH3 group mimics the steric bulk of an ethyl group but introduces a hydrogen bond acceptor, altering the solvation shell and receptor binding kinetics.[1]

References

-

PubChem. (2023).[1] 2-Methoxy-4,6-dimethylpyridine (Compound Summary).[1][4] National Library of Medicine.[1] [Link]

-

Katritzky, A. R., et al. (2010).[1] Tautomerism in 2-hydroxypyridines and their derivatives.[1]Advances in Heterocyclic Chemistry. (Contextual grounding for Lactam-Lactim equilibrium).

Sources

Comprehensive Safety Profile & Handling Protocols: 2-Methoxy-4,6-Dimethylpyridine

This guide serves as an advanced technical resource for the safe handling, synthesis context, and hazard management of 2-methoxy-4,6-dimethylpyridine . Due to the specific nature of this isomer, direct toxicological datasets are often conflated with its analogs. This document synthesizes definitive chemical logic with available safety data to provide a robust risk management framework.

Executive Summary

2-Methoxy-4,6-dimethylpyridine (CAS: 45798-56-9 ) is a functionalized pyridine derivative characterized by an electron-donating methoxy group and two methyl substituents.[1][2] It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors) and agrochemicals. Its safety profile is dominated by its flammability and potential for severe ocular and cutaneous irritation, necessitating strict engineering controls during isolation and processing.

Chemical Identity & Physicochemical Determinants

Understanding the physical properties is the first line of defense. The structural combination of a pyridine ring with a methoxy ether linkage creates a molecule that is lipophilic, volatile, and moderately basic.

| Property | Specification | Safety Implication |

| CAS Number | 45798-56-9 | Unique identifier for inventory tracking. |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Physical State | Colorless to pale yellow liquid | Fluidity increases spill risk; requires secondary containment. |

| Boiling Point | ~180–190°C (Predicted) | Higher than non-substituted pyridines, but still generates vapor. |

| Flash Point | ~45–55°C (Predicted) | FLAMMABLE LIQUID (Cat 3). Vapors can form explosive mixtures >45°C. |

| Density | ~0.98 g/cm³ | Floats on water; aqueous firefighting foams may be ineffective if not alcohol-resistant. |

| Solubility | Immiscible in water; Soluble in organics (DCM, EtOAc) | Bioaccumulates in lipid tissues; permeates nitrile gloves over time. |

Technical Insight: The presence of the methoxy group at the 2-position (ortho to nitrogen) significantly alters the basicity compared to 2,4,6-collidine. The inductive effect of the oxygen makes the ring nitrogen less basic, but the molecule remains a nucleophile capable of reacting with strong electrophiles.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with close analogs (2-methoxypyridine and 2,6-lutidine), the following GHS classifications are assigned.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |

| Flammable Liquids | Cat 3 | H226: Flammable liquid and vapor. | Moderate vapor pressure allows formation of ignitable mixtures at ambient synthesis temperatures. |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[2][3] | Pyridine ring metabolism typically yields N-oxide metabolites that can disrupt cellular respiration. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[3][4] | Solvent action defats skin; basicity causes local pH spikes leading to dermatitis. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][4][5] | Direct interaction with corneal proteins; high risk of conjunctival edema. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[2][3][4][5] | Inhalation of vapors irritates mucous membranes of the upper respiratory tract. |

Synthesis & Reactivity Hazards

Researchers often encounter this compound during its synthesis via nucleophilic aromatic substitution (SₙAr). Understanding the hazard flow from precursors to product is critical.

Common Synthesis Route: 2-Chloro-4,6-dimethylpyridine + Sodium Methoxide (NaOMe) → 2-Methoxy-4,6-dimethylpyridine

Hazard Transition Diagram The following diagram illustrates the shift in hazard profile during synthesis, highlighting where the risk moves from Corrosivity (reactants) to Flammability (product).

Caption: Hazard evolution during synthesis. Note the persistence of flammability risks in the product phase despite the loss of extreme corrosivity.

Risk Mitigation & Handling Protocols

4.1 Engineering Controls

-

Fume Hood: Mandatory. Minimum face velocity of 0.5 m/s.

-

Static Grounding: All transfer vessels (reactors, drums) must be grounded. The liquid's conductivity is low, increasing static accumulation risk during pouring.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent oxidation and moisture absorption, which can hydrolyze the ether linkage over time.

4.2 Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Splash) | Nitrile (0.11 mm) | Good for incidental contact. Change every 15 mins. |

| Gloves (Immersion) | Laminate (PE/EVAL) | Pyridine derivatives permeate standard nitrile/latex rapidly (>30 mins). |

| Respiratory | Type A (Brown) Filter | Activated carbon filter specific for organic vapors with BP > 65°C. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the high risk of vapor-induced lachrymation. |

Emergency Response Protocols

This section outlines self-validating decision trees for emergency scenarios.

5.1 Fire Response

-

Extinguishing Media: Alcohol-resistant foam (AR-AFFF), Dry Chemical, or CO₂.

-

Contraindication: Do NOT use a solid water stream. The compound's density (~0.[6][7]98) is close to water; a jet will scatter the burning liquid rather than smother it.

5.2 Spill Response Decision Tree

Caption: Operational logic for spill containment. Prioritizes evacuation for uncontained or large-volume releases.

5.3 First Aid Measures

-

Inhalation: Remove to fresh air immediately.[2] If breathing is labored, administer oxygen. Mechanism: Pyridine vapors cause central nervous system depression; fresh air aids in volatile clearance.

-

Skin Contact: Wash with soap and water for 15 minutes . Note: Do not use ethanol or solvents to wash skin; this increases transdermal absorption.

-

Eye Contact: Rinse for 15 minutes, lifting eyelids. Consult an ophthalmologist. The basic nature of the compound can cause corneal clouding if not treated.

Storage & Disposal

-

Storage Conditions: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances (Strong Oxidizers, Strong Acids).

-

Shelf Life: Stable for 12-24 months if protected from moisture.

-

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

-

Why? Burning generates Nitrogen Oxides (NOx). The scrubber is required to neutralize these toxic byproducts.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7936, 2,4-Dimethylpyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives hazard classification. Retrieved from [Link]

Sources

Technical Characterization Guide: 2-Methoxy-4,6-Dimethylpyridine

The following technical guide provides an in-depth characterization framework for 2-methoxy-4,6-dimethylpyridine , addressing the scarcity of public experimental data by synthesizing predictive models with rigorous experimental validation protocols.

CAS Registry Number: 45798-56-9 Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol [1]

Executive Summary

2-Methoxy-4,6-dimethylpyridine is a critical pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., PDE9 inhibitors) and agrochemicals.[1][2] Unlike common solvents (pyridine, 2,6-lutidine), specific physical property datasets for this isomer are often proprietary or absent from public chemical indices.

This guide provides high-confidence predicted values derived from Structure-Property Relationship (SPR) analysis of structural analogs and details the self-validating experimental protocols required to establish definitive internal standards.

Part 1: Physical Properties & Predictive Analysis

In the absence of a verified Certificate of Analysis (CoA) value, researchers must rely on comparative data from structural analogs. The methoxy group at the C2 position introduces a dipole moment and hydrogen bond acceptance capability that significantly alters volatility compared to the parent lutidine.

Table 1: Comparative Property Analysis (SPR Model)

| Compound | Structure | Boiling Point (°C) | Density (g/mL) | Mechanistic Insight |

| Pyridine | C₅H₅N | 115.2 | 0.982 | Base reference. |

| 2,6-Lutidine | 2,6-(CH₃)₂-Py | 144.0 | 0.925 | Methyl groups increase MW but disrupt stacking, lowering density. |

| 2-Methoxypyridine | 2-(OCH₃)-Py | 142.4 | 1.044 | Methoxy group increases polarity and density significantly. |

| 2-Methoxy-4,6-dimethylpyridine | Target | 168 - 175 (Pred.) | 0.99 - 1.03 (Pred.) | Combined effect: Methyls raise BP (MW) but lower density; Methoxy raises both. |

Technical Insight: The predicted boiling point range (168–175°C) assumes a standard atmospheric pressure (760 mmHg). The addition of a methoxy group typically adds ~25–30°C to the boiling point of the parent pyridine due to increased molecular weight and dipole-dipole interactions, despite the loss of some symmetry compared to 2,6-lutidine.

Part 2: Synthesis & Impurity Profiling

Physical property measurement is futile without defining the purity profile. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) , a pathway that introduces specific density-altering impurities.

Synthesis Logic & Impurity Impact

The reaction of 2-chloro-4,6-dimethylpyridine with sodium methoxide is the standard route. Incomplete conversion leaves the chlorinated starting material, which has a significantly higher density (~1.10–1.20 g/mL) than the product.

Figure 1: Synthesis pathway highlighting the risk of chlorinated impurities co-distilling and skewing density measurements.

Part 3: Experimental Determination Protocols

To establish authoritative data for your specific lot, follow these self-validating protocols. These methods prioritize accuracy over speed.

Protocol A: Micro-Boiling Point (Siwoloboff Method)

Use this method if sample quantity is limited (<1 mL).

-

Preparation: Seal a standard capillary tube at one end. Prepare a second, finer capillary (bell jar) sealed at the top and open at the bottom.

-

Assembly: Place the sample in the larger tube. Insert the fine capillary, open end down, into the liquid.

-

Heating: Attach the tube to a thermometer bulb and immerse in a Thiele tube (filled with silicone oil). Heat gently.

-

Observation:

-

Initial Phase: Bubbles emerge slowly (expanding air).

-

Boiling Phase: A continuous, rapid stream of bubbles emerges from the fine capillary (vapor pressure > atmospheric pressure).

-

Endpoint: Stop heating.[3] Record the temperature exactly when the bubble stream stops and liquid is sucked back into the fine capillary. This is the true equilibrium boiling point.

-

-

Correction: Apply barometric pressure correction:

, where

Protocol B: Density Determination (Oscillating U-Tube)

Preferred over pycnometry for volatile organics to prevent evaporation errors.

-

Calibration: Calibrate the density meter using air (0.0012 g/cm³) and ultra-pure water (0.9982 g/cm³ at 20°C).

-

Temperature Control: Set the internal Peltier thermostat to 20.00°C ± 0.01°C . Pyridine density is highly temperature-dependent.

-

Injection: Inject ~1 mL of 2-methoxy-4,6-dimethylpyridine using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (visual check via camera).

-

Validation: Perform the measurement in triplicate. If the standard deviation > 0.0002 g/mL, clean the cell with ethanol and acetone, dry, and repeat.

Part 4: Decision Framework for Characterization

Use the following logic flow to determine the appropriate validation steps based on your sample status.

Figure 2: Decision tree for validating physical properties against predicted standards.

References

-

PubChem Compound Summary. (2025). 2,6-Dimethylpyridine (2,6-Lutidine) Physical Properties. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). Pyridine: Thermochemical Data. National Institute of Standards and Technology. Retrieved from [Link]

- O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Methoxy-4,6-dimethylpyridine via Nucleophilic Aromatic Substitution

Strategic Overview

The synthesis of 2-methoxy-4,6-dimethylpyridine (also known as 4,6-dimethyl-2-methoxypyridine) is a critical transformation in the development of pharmaceutical intermediates, particularly for proton pump inhibitors (PPIs) and specific agrochemical ligands.

This protocol details the conversion of 2-chloro-4,6-dimethylpyridine to its methoxy analog via Nucleophilic Aromatic Substitution (

Consequently, this guide emphasizes optimized thermal conditions and stoichiometric control to overcome this electronic deactivation, ensuring high conversion rates while minimizing side reactions such as hydrolysis (pyridone formation).

Mechanistic Insight & Reaction Design

The Pathway

The reaction proceeds via an addition-elimination mechanism. The methoxide anion (nucleophile) attacks the electron-deficient C-2 position, stabilized by the ring nitrogen which acts as an electron sink.

-

Addition: Methoxide attacks C-2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).

-

Elimination: The ring nitrogen's lone pair assists in expelling the chloride leaving group, restoring aromaticity.

Critical Consideration: The 4,6-dimethyl substitution pattern increases electron density within the ring. This raises the energy barrier for the initial nucleophilic attack compared to electron-deficient analogs (e.g., 2-chloro-4-nitropyridine). Therefore, thermodynamic driving force (heat) is required.

Mechanism Visualization

Figure 1: Mechanistic flow of the

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Conc.[1][2] | Equivalents |

| 2-Chloro-4,6-dimethylpyridine | Substrate | >98% | 1.0 eq |

| Sodium Methoxide (NaOMe) | Nucleophile | 25-30% wt in MeOH | 1.2 – 1.5 eq |

| Methanol (MeOH) | Solvent | Anhydrous | 5–10 Vol |

| Water | Quench | Deionized | N/A |

| Dichloromethane (DCM) | Extraction | ACS Grade | N/A |

Step-by-Step Methodology

Safety Precaution: Sodium methoxide is caustic and moisture-sensitive. Methanol is flammable and toxic. Perform all operations in a fume hood.

-

Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging:

-

Charge 2-chloro-4,6-dimethylpyridine (1.0 eq) into the flask.

-

Add anhydrous Methanol (5 volumes relative to substrate mass).

-

Slowly add Sodium Methoxide solution (1.5 eq) via syringe or dropping funnel at room temperature. Exotherm may occur.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 65°C) .

-

Maintain reflux for 4–6 hours .

-

Checkpoint: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC. The starting material spot (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.

-

Resuspend the residue in Water (to dissolve NaCl salts) and DCM .

-

Separate the organic layer.[1][3][4][5] Extract the aqueous layer 2x with DCM.

-

Combine organic layers, wash with Brine , and dry over

.

-

-

Isolation:

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 2-methoxy-4,6-dimethylpyridine.

Process Optimization & Troubleshooting

The following table summarizes the impact of critical process parameters (CPPs) on yield and purity.

| Parameter | Condition | Effect / Observation | Recommendation |

| Stoichiometry | < 1.0 eq NaOMe | Incomplete conversion; difficult separation of SM. | Use 1.2–1.5 eq excess. |

| Temperature | Room Temp (25°C) | Reaction is extremely slow due to Me-group deactivation. | Reflux (65°C) is mandatory. |

| Solvent | DMF/DMSO | Increases rate (higher T, better nucleophilicity) but complicates workup (water washes required). | Use MeOH for ease of processing unless rate is critical. |

| Moisture | Wet Solvent | Competing hydrolysis yields 4,6-dimethyl-2-pyridone (major impurity). | Use Anhydrous MeOH and keep under |

Characterization & Validation

To validate the synthesis, compare analytical data against these standard expectations:

-

Physical State: Clear colorless to pale yellow liquid or low-melting solid.

-

H NMR (CDCl

- 6.50 (s, 1H, Ar-H)

- 6.25 (s, 1H, Ar-H)

-

3.92 (s, 3H, -OCH

-

2.40 (s, 3H, -CH

-

2.25 (s, 3H, -CH

-

MS (ESI): Calculated for

: 137.18; Found

References

- Standard on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyridine reactivity and nucleophilic displacement).

-

Kinetics of Chloropyridine Substitution: For general kinetics on 2-chloropyridine substitution which informs the reflux requirement: Kinetics of Substitution of 2-Chloropyrimidine, Zenodo. Available at: [Link] (Generalized reference for

kinetics). -

Similar Synthetic Routes (Patent Literature): See synthesis of 2-chloro-4,6-dimethoxypyrimidine and related methyl-pyridine derivatives in patent literature for process conditions. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.[2] Available at:

-

Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

Application Note: Nucleophilic Aromatic Substitution Protocols for 2-Methoxypyridine Synthesis

Executive Summary

2-Methoxypyridine scaffolds are ubiquitous in medicinal chemistry, serving as core structures in proton pump inhibitors (e.g., Omeprazole), analgesics, and kinase inhibitors. While structurally simple, the synthesis of 2-methoxypyridines via nucleophilic aromatic substitution (

This guide provides three validated protocols for the synthesis of 2-methoxypyridine, tailored to substrate reactivity and scale:

-

Standard Batch Protocol: For high-reactivity substrates (2-fluoropyridines).

-

High-Temperature Batch Protocol: For cost-effective, lower-reactivity substrates (2-chloropyridines).

-

Continuous Flow Protocol: For scalable, safety-critical manufacturing.

Mechanistic Insight & Causality

The Addition-Elimination Pathway

The reaction proceeds via a classic addition-elimination mechanism.[1] Unlike electrophilic aromatic substitution, the pyridine ring is electron-deficient (

-

Addition (Rate Determining Step): The methoxide anion (

) attacks the C-2 position. The electronegative nitrogen atom stabilizes the resulting negative charge in the intermediate Meisenheimer Complex . -

Elimination: The leaving group (Halide) is expelled, restoring aromaticity.

Critical Insight: The rate of reaction is heavily dependent on the electronegativity of the leaving group (LG).

-

F >> Cl

Br > I . -

Fluorine's high electronegativity inductively stabilizes the anionic transition state of the rate-determining addition step, making 2-fluoropyridine approx. 320x more reactive than 2-chloropyridine.[2][3]

Reaction Pathway Diagram

Figure 1: Reaction coordinate of the

Critical Process Parameters

The choice of leaving group and solvent dictates the protocol.

| Parameter | 2-Fluoropyridine | 2-Chloropyridine | Causality |

| Reactivity | High | Low | F stabilizes the transition state; Cl does not. |

| Temperature | 25°C – 60°C | 65°C – 120°C (Reflux) | Cl requires higher activation energy to overcome the kinetic barrier. |

| Base/Nucleophile | NaOMe (1.1 eq) | NaOMe (1.5 - 2.0 eq) | Excess base drives equilibrium and compensates for slower kinetics. |

| Solvent | MeOH | MeOH or DMF/THF | Protic solvents (MeOH) stabilize the leaving group but can retard nucleophile reactivity via H-bonding. Aprotic solvents (DMF) accelerate the reaction ("naked" anion effect) but require anhydrous conditions. |

| Major Impurity | Unreacted SM | 2-Pyridone | High temps + trace water cause hydrolysis of the C-Cl bond. |

Validated Experimental Protocols

Protocol A: Standard Batch (High Reactivity)

Target: 2-Fluoropyridines or activated 2-chloropyridines (with EWGs like

Reagents:

-

Substrate: 2-Fluoropyridine (1.0 eq, 0.97 g)

-

Reagent: Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.2 eq, 2.7 mL)

-

Solvent: Anhydrous Methanol (10 mL)

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add anhydrous Methanol (10 mL) and 2-Fluoropyridine (1.0 eq).

-

Addition: Dropwise add NaOMe solution over 5 minutes at room temperature (RT). Note: Mild exotherm.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]

-

Checkpoint: If conversion is <90% after 4h, warm to 50°C.

-

-

Quench: Add water (20 mL) to dissolve salts.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Purification: Dry organics over

, filter, and concentrate in vacuo. Pure product is usually obtained without chromatography.

Protocol B: High-Temperature/Pressure (Low Reactivity)

Target: Unactivated 2-Chloropyridines or 2-Bromopyridines. Rationale: The C-Cl bond is strong. Refluxing methanol (65°C) is often insufficient for complete conversion, leading to stalled reactions. We utilize a sealed tube (pressure vial) to access temperatures >80°C safely.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 eq, 1.13 g)

-

Reagent: Solid NaOMe (2.0 eq, 1.08 g) Note: Solid is preferred here to minimize solvent volume and maximize concentration.

-

Solvent: Anhydrous MeOH (5 mL) or THF (5 mL)

Procedure:

-

Setup: Use a heavy-wall pressure vial with a Teflon screw cap.

-

Charging: Add solid NaOMe and solvent. Stir to disperse.

-

Substrate: Add 2-Chloropyridine.

-

Reaction: Seal the vial and heat to 90°C – 100°C for 12–16 hours.

-

Safety: This generates approx. 2-3 bar pressure. Ensure a blast shield is used.

-

-

Workup: Cool to RT. Pour into saturated

(aq). -

Extraction: Extract with EtOAc. Wash organic layer with brine to remove trapped MeOH.

-

Purification: Flash chromatography (SiO2) is often required to separate the product from the 2-pyridone byproduct (which stays at the baseline in non-polar eluents).

Protocol C: Continuous Flow Synthesis (Scale-Up)

Target: Large-scale synthesis (Gram to Kilogram). Advantage: Flow chemistry allows for "superheating" solvents above their boiling points (intensified conditions) safely, reducing reaction times from hours to minutes.

Flow Setup Diagram:

Figure 2: Continuous flow setup for high-temperature methoxylation.

Parameters:

-

Concentration: 0.5 M for both streams.

-

Stoichiometry: 1:1.5 (Substrate:NaOMe).

-

Temperature: 130°C (Superheated MeOH).

-

Pressure: 100 psi (7 bar) BPR to maintain liquid phase.

-

Residence Time: 15 minutes.

-

Throughput: At 0.5 M and 2 mL/min total flow, theoretical throughput is ~6 g/hour .

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Temperature too low for Cl-substrate. | Switch to Protocol B (Sealed Tube) or C (Flow). |

| 2-Pyridone Formation | Water in solvent (Hydrolysis). | Use anhydrous MeOH; keep NaOMe fresh (highly hygroscopic). |

| Dark Reaction Mixture | Polymerization/Decomposition. | Degas solvents (remove |

| Product Volatility | Product lost during concentration. | 2-Methoxypyridine is volatile (bp ~142°C). Do not apply high vacuum for extended periods. |

References

-

Mechanism & Kinetics

-

Process Chemistry & Safety

-

Flow Chemistry Applications

-

Chem. Eur. J.2013, 19, 3090. (Continuous flow

strategies).

-

-

Substrate Reactivity Trends

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 2-Methoxy-4,6-dimethylpyridine in Coordination Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the use of 2-methoxy-4,6-dimethylpyridine as a ligand in coordination chemistry. We delve into the unique structural attributes of this ligand, offering a rationale for its synthesis and its anticipated coordination behavior. Detailed, field-tested protocols for its synthesis and subsequent complexation with transition metals are provided. Furthermore, we explore its potential applications in catalysis and materials science, supported by mechanistic insights and comparative data. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Introduction: The Unique Profile of 2-Methoxy-4,6-dimethylpyridine as a Ligand

2-Methoxy-4,6-dimethylpyridine, a substituted pyridine derivative, presents a fascinating case study in ligand design. Its utility in coordination chemistry is dictated by a confluence of steric and electronic factors that distinguish it from simpler pyridines.

-

Steric Influence: The two methyl groups at the 2 and 6 positions (ortho to the nitrogen donor atom) create significant steric hindrance around the coordination site. This bulkiness can enforce lower coordination numbers on the metal center, create a specific pocket for substrate binding in catalytic applications, and influence the kinetic stability of the resulting complexes.[1]

-

Electronic Properties: The methoxy group at the 4-position (para to the nitrogen) acts as a strong electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and making it a stronger σ-donor compared to unsubstituted pyridine or 2,6-lutidine. This electronic enrichment can stabilize metal centers in higher oxidation states and modulate the redox properties of the final complex.[2]

The interplay of these steric and electronic effects makes 2-methoxy-4,6-dimethylpyridine a highly tunable ligand, capable of imparting unique reactivity and stability to metal complexes.[3][4] Its application can lead to novel catalytic activities or the formation of coordination compounds with interesting photophysical properties.

Synthesis of the Ligand: A Multi-Step Protocol

While not commercially available in large quantities, 2-methoxy-4,6-dimethylpyridine can be synthesized from the readily available starting material 2,6-dimethylpyridine (2,6-lutidine) through a reliable multi-step process. The following protocol is based on well-established pyridine chemistry.

Caption: Synthetic pathway for 2-methoxy-4,6-dimethylpyridine.

Protocol 1: Synthesis of 2-Methoxy-4,6-dimethylpyridine

Causality: The synthesis proceeds by first activating the pyridine ring towards electrophilic substitution at the 4-position by forming the N-oxide. The nitro group is then introduced as a good leaving group, which is subsequently displaced by a methoxide nucleophile. Finally, the N-oxide is reduced to yield the target ligand. A similar strategy has been reported for the synthesis of related methoxylated pyridine derivatives.[5]

Materials:

-

2,6-Dimethylpyridine (2,6-lutidine)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Methoxide (NaOMe)

-

Methanol (MeOH)

-

Phosphorus Trichloride (PCl₃)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of 2,6-Dimethylpyridine-N-oxide

-

Dissolve 2,6-dimethylpyridine (1 equiv.) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Nitro-2,6-dimethylpyridine-N-oxide

-

Caution: This step involves strong acids and a nitrating mixture. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a flask containing concentrated H₂SO₄, slowly add 2,6-dimethylpyridine-N-oxide (1 equiv.) while cooling in an ice bath.

-

Slowly add fuming HNO₃ (1.5 equiv.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture to 90 °C and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of NaHCO₃ until the pH is ~7-8.

-

The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of 4-Methoxy-2,6-dimethylpyridine-N-oxide

-

Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol or by using commercial NaOMe solution (1.5 equiv.).

-

Add 4-nitro-2,6-dimethylpyridine-N-oxide (1 equiv.) to the methanolic solution.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction with acetic acid and remove the methanol under reduced pressure.

-

Extract the residue with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude product.

Step 4: Synthesis of 2-Methoxy-4,6-dimethylpyridine

-

Dissolve the crude 4-methoxy-2,6-dimethylpyridine-N-oxide (1 equiv.) in DCM.

-

Cool the solution to 0 °C and add PCl₃ (1.2 equiv.) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the final product by column chromatography on silica gel to obtain pure 2-methoxy-4,6-dimethylpyridine.

Coordination Chemistry and Applications

The unique steric and electronic profile of 2-methoxy-4,6-dimethylpyridine makes it a promising ligand for a variety of applications, particularly in catalysis where fine-tuning the metal's coordination environment is crucial.

Caption: General coordination of the ligand to a metal center.

Protocol 2: General Synthesis of a Palladium(II) Complex

Causality: This protocol describes a straightforward ligand substitution reaction. A labile ligand on a palladium precursor, such as acetonitrile or benzonitrile, is displaced by the stronger σ-donating 2-methoxy-4,6-dimethylpyridine to form a stable complex.

Materials:

-

Bis(acetonitrile)palladium(II) chloride or Bis(benzonitrile)palladium(II) chloride

-

2-Methoxy-4,6-dimethylpyridine

-

Anhydrous, degassed solvent (e.g., DCM or Toluene)

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the palladium precursor (1 equiv.) in the anhydrous solvent.

-

In a separate flask, dissolve 2-methoxy-4,6-dimethylpyridine (2.1 equiv.) in the same solvent.

-

Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

-

Stir the reaction mixture for 2-4 hours. A color change or precipitation may be observed.

-

If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent like hexane, and dried under vacuum.

-

If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized (e.g., from DCM/hexane).

Characterization: The resulting complex, likely of the form [PdCl₂(L)₂], should be characterized by:

-

¹H and ¹³C NMR: To confirm the coordination of the ligand (shifts in proton and carbon signals compared to the free ligand).

-